(5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
(5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of isoxazole, triazole, and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Azetidine ring formation: This can be synthesized through the cyclization of a suitable amine precursor.
Coupling reactions: The final step involves coupling the different ring systems together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at various positions on the rings, especially if halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring might yield hydroxylated derivatives, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of ring systems makes it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can be used to study the interactions of isoxazole, triazole, and azetidine rings with biological targets. This can provide insights into the binding affinities and specificities of these ring systems.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s ring systems allow it to fit into binding pockets and exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-3-yl)(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone
- (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Uniqueness
What sets (5-methylisoxazol-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone apart from similar compounds is its specific combination of isoxazole, triazole, and azetidine rings. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12-7-16(19-25-12)17(23)21-9-14(10-21)22-8-13(18-20-22)11-24-15-5-3-2-4-6-15/h2-8,14H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCJNPUMVVISBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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